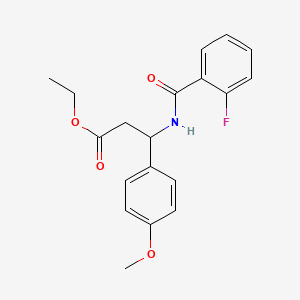![molecular formula C18H16FN5O5S B11505201 2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11505201.png)
2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols under controlled conditions . The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines, phenols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, phenols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorophenylboronic acid: Another fluorinated compound with applications in organic synthesis.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: A triazine derivative used as a UV stabilizer.
9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: A triazine-based blue light emitter.
Uniqueness
2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate stands out due to its unique combination of a fluorinated phenyl group and a triazine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16FN5O5S |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(2-fluorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
InChI |
InChI=1S/C18H16FN5O5S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-30(26,27)29-14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI-Schlüssel |
SMLVJOSITSIMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11505118.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11505126.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11505150.png)
![1-(4-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11505154.png)
![N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide](/img/structure/B11505161.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11505162.png)
![ethyl (2E)-5-(4-hydroxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11505166.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11505167.png)
![8-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505170.png)
![Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-](/img/structure/B11505177.png)

![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11505211.png)
